molecular formula C7H15ClN2O B2402958 cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride CAS No. 1333253-13-6

cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

Cat. No.: B2402958
CAS No.: 1333253-13-6
M. Wt: 178.66
InChI Key: CHFHYQUMEXHWPD-IBTYICNHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of amines and carboxylic acids in the presence of catalysts and solvents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets and pathways in the body. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

  • cis-2-Aminocycloheptanecarboxylic acid hydrochloride
  • cis-2-Amino-1-cyclooctanecarboxylic acid hydrochloride
  • cis-2-Aminomethyl-cyclohexanol hydrochloride
  • cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
  • cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid
  • cis-2-Amino-cyclooctanecarboxylic acid
  • cis-2-Aminomethyl-cyclohexylamine dihydrochloride
  • cis-2-Amino-3-cyclooctene-1-carboxylic acid hydrochloride
  • cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
  • cis-1-Amino-indan-2-carboxylic acid hydrochloride

Uniqueness: cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is unique due to its specific structural configuration and the presence of both amino and carboxylic acid amide groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFHYQUMEXHWPD-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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